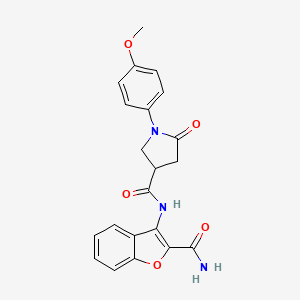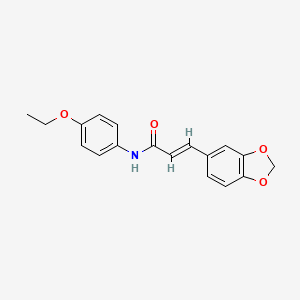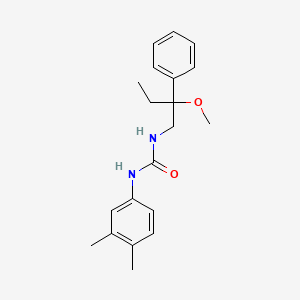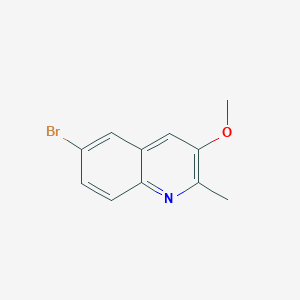
3-cyano-N-(1-(furan-3-yl)propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzamide group, the introduction of the cyano group, and the attachment of the furan ring. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and cyano groups are likely to contribute to the compound’s polarity, while the furan ring may influence its shape and reactivity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the cyano group might be reduced to an amine, or the benzamide group could be hydrolyzed to produce an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Mechanism of Action
The mechanism of action of 3-cyano-N-(1-(furan-3-yl)propan-2-yl)benzamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of certain enzymes or proteins involved in disease progression. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce pain sensitivity. This compound has also been shown to modulate the levels of certain neurotransmitters such as dopamine, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
3-cyano-N-(1-(furan-3-yl)propan-2-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological activities. However, this compound also has some limitations. For example, it may exhibit low solubility in certain solvents, which may limit its use in certain experiments. Additionally, this compound may exhibit cytotoxicity at high concentrations, which may limit its use in certain cell-based assays.
Future Directions
There are several future directions for research on 3-cyano-N-(1-(furan-3-yl)propan-2-yl)benzamide. One potential direction is to investigate its potential as a lead compound for the development of new drugs targeting various diseases such as cancer, Alzheimer's disease, and diabetes. Another potential direction is to investigate its mechanism of action in more detail, which may help to identify new targets for drug development. Additionally, future research could focus on improving the solubility and bioavailability of this compound, which may enhance its therapeutic potential.
Synthesis Methods
The synthesis of 3-cyano-N-(1-(furan-3-yl)propan-2-yl)benzamide involves the reaction of 3-cyanobenzoyl chloride with 1-(furan-3-yl)propan-2-amine in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization.
Scientific Research Applications
3-cyano-N-(1-(furan-3-yl)propan-2-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. This compound has also been investigated as a potential lead compound for the development of new drugs targeting various diseases such as cancer, Alzheimer's disease, and diabetes.
Safety and Hazards
properties
IUPAC Name |
3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11(7-13-5-6-19-10-13)17-15(18)14-4-2-3-12(8-14)9-16/h2-6,8,10-11H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHXDSAPTHHFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2950364.png)



![1-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950369.png)
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2950370.png)
![13-[2-O-(6-Deoxy-beta-D-glucopyranosyl)-3-O-beta-D-glucopyranosyl-beta-D-glucopyranosyloxy]kaura-16-ene-18-oic acid beta-D-glucopyranosyl ester](/img/structure/B2950371.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2950376.png)
![1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2950378.png)
![1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate](/img/structure/B2950379.png)


